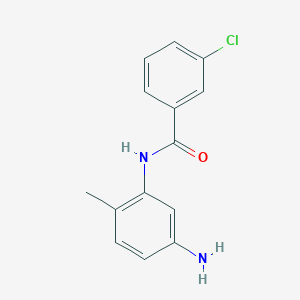

N-(5-Amino-2-methylphenyl)-3-chlorobenzamide

Vue d'ensemble

Description

“N-(5-Amino-2-methylphenyl)-3-chlorobenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . The compound has been synthesized and studied for its in vitro antimicrobial activities against clinically isolated strains .

Synthesis Analysis

The compound can be synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones . The synthesized compounds are characterized by elemental analyses and spectroscopy (UV-visible, FT-IR, 1H NMR and 13C NMR) .Molecular Structure Analysis

The molecular structure of the compound is confirmed by elemental analyses, UV-Vis, FT-IR and 1H NMR spectral studies . The compound crystallizes with two independent molecules (A and B) in the asymmetric unit .Chemical Reactions Analysis

The compound is involved in reactions with various ketones to form a series of novel derivatives . These reactions are important in elucidating the mechanism of transamination and racemisation reactions in biological systems .Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.32 . It has a melting point of 133-135°C and a predicted boiling point of 537.3±60.0 °C . The compound is slightly soluble in DMSO and methanol .Applications De Recherche Scientifique

Antimicrobial Activity

N-(5-Amino-2-methylphenyl)-3-chlorobenzamide derivatives have been synthesized and evaluated for their antimicrobial potential. Researchers have investigated their in vitro activity against clinically isolated bacterial and fungal strains. Notably, compounds 4b and 4c demonstrated moderate antimicrobial activity compared to standard drugs . These findings suggest that this compound class could be explored further as potential antimicrobial agents.

Antioxidant Properties

In addition to antimicrobial effects, N-(5-Amino-2-methylphenyl)-3-chlorobenzamide derivatives exhibit antioxidant activity. Specifically, compounds 4b and 4c displayed good antioxidant properties in a diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method . Antioxidants play a crucial role in protecting cells from oxidative damage, making this aspect of interest for further investigation.

Mechanistic Insights

Compounds containing an azomethine group (-C=N-) are valuable for understanding transamination and racemization reactions in biological systems . Researchers may explore the mechanistic aspects of N-(5-Amino-2-methylphenyl)-3-chlorobenzamide derivatives to unravel their behavior and interactions within biological pathways.

Complexation Studies

Schiff bases, including those derived from aromatic aldehydes or ketones, exhibit diverse structural aspects and complexation behaviors . Investigating the complexation properties of N-(5-Amino-2-methylphenyl)-3-chlorobenzamide derivatives could provide insights into their coordination chemistry and potential applications in coordination complexes.

Bioactivity Screening

Given the reported antibacterial, antifungal, antitumor, and anticancer activities of Schiff bases, further bioactivity screening is warranted . Researchers may explore their effects on various cell lines and assess their potential therapeutic applications.

Structural Modifications

Researchers could synthesize analogs of N-(5-Amino-2-methylphenyl)-3-chlorobenzamide by introducing structural modifications. These modifications may enhance specific properties, such as antimicrobial activity or antioxidant potential. Exploring structure-activity relationships could guide the design of more potent derivatives.

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antimicrobial and antioxidant activities , suggesting that they may target microbial cells and reactive oxygen species.

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of microbial growth and neutralization of reactive oxygen species .

Result of Action

Similar compounds have been shown to inhibit microbial growth and neutralize reactive oxygen species, suggesting potential antimicrobial and antioxidant effects .

Safety and Hazards

Orientations Futures

The compound is an intermediate for the preparation of imatinib, an anti-cancer agent currently marketed as Gleevec . It has also been found to be effective in the treatment of gastrointestinal stromal tumors (GISTs) . This selective inhibition of Bcr-Abl kinase by imatinib has been a successful therapeutic strategy for chronic myeloid leukemia because of the high efficacy and mild side effects of this compound .

Propriétés

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLBCCRONRLQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-3-chlorobenzamide | |

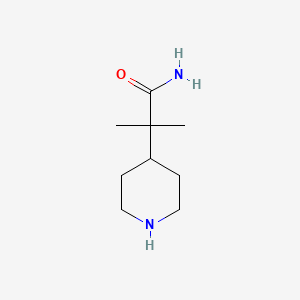

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)

![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)

![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)

![2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B3023106.png)

![4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3023109.png)